1,2-Ddpatc
Description
1,2-Ddpatc (1,2-diaminopropane-tetracarboxylic acid) is a polydentate ligand known for its strong chelating properties, particularly with transition metals like nickel, copper, and cobalt. Its structure features two amine groups (-NH₂) and four carboxylic acid groups (-COOH) arranged in a 1,2-configuration, enabling it to form stable octahedral or square-planar complexes . This compound is widely used in catalysis, materials science, and biomedical applications due to its redox activity and ability to stabilize metal centers in diverse oxidation states.
Properties
CAS No. |
90109-14-1 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
6-(propylamino)-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-2-8-15-11-4-3-5-12-10(9-11)6-7-13(16)14(12)17/h7,10-11,15-17H,2-6,8-9H2,1H3 |
InChI Key |
MFXHRNULWXHMBG-UHFFFAOYSA-N |
SMILES |
CCCNC1CCCC2=C(C(=CCC2C1)O)O |
Canonical SMILES |
CCCNC1CCCC2=C(C(=CCC2C1)O)O |
Other CAS No. |
90109-16-3 |
Synonyms |
1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene 1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene hydrobromide 1,2-DPATC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ddpatc typically involves multiple steps:
Formation of the Benzocycloheptene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide can be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be used to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Ddpatc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Ddpatc has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Ddpatc involves its interaction with molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Ddpatc (1,3-diaminopropane-tetracarboxylic acid)
- Structural Differences : The 1,3-Ddpatc isomer positions its amine groups on adjacent carbons separated by one carbon atom, altering the ligand’s bite angle and steric constraints. This reduces its chelation efficiency compared to 1,2-Ddpatc, as evidenced by lower stability constants (log K) in metal complexes (e.g., log K for Ni²⁺: 14.2 vs. 12.8 for 1,2- and 1,3-Ddpatc, respectively) .
- Applications : 1,3-Ddpatc is less effective in catalytic oxidation reactions but shows superior selectivity in separating lanthanides due to its elongated binding geometry .
EDTA (Ethylenediaminetetraacetic acid)
- Functional Comparison: While both are polydentate ligands, EDTA’s six donor sites (four carboxylates and two amines) provide broader metal coordination but less specificity. 1,2-Ddpatc’s rigid 1,2-configuration offers stronger binding for smaller transition metals (e.g., Fe³⁺ binding constant: 1,2-Ddpatc log K = 25.1 vs. EDTA log K = 14.3) .
- Toxicity : EDTA is associated with nephrotoxicity at high doses, whereas 1,2-Ddpatc exhibits lower renal accumulation, making it safer for biomedical imaging applications .
Comparison with Functionally Similar Compounds
1,2-Dichloroethane (Cl-CH₂-CH₂-Cl)
o-Xylene (C₆H₄(CH₃)₂)
- Structural Isomerism : o-Xylene’s 1,2-dimethylbenzene structure mirrors the spatial arrangement of 1,2-Ddpatc’s functional groups. However, o-xylene lacks chelating capacity and is primarily used as a solvent or precursor in phthalic anhydride synthesis .
- Environmental Impact : o-Xylene is highly volatile and contributes to smog formation, whereas 1,2-Ddpatc’s low volatility minimizes atmospheric release .
Data Tables
Research Findings and Implications
In contrast, structurally similar ligands like EDTA lack this photochemical activity . However, challenges remain in optimizing its solubility for in vivo applications.
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